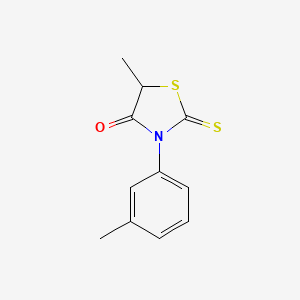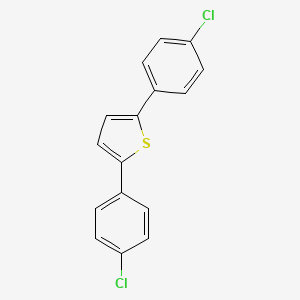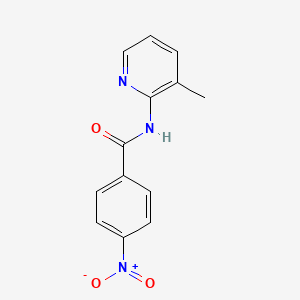
Acid violet 6 BN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid violet 6 BN, also known as C.I. Acid Violet 15, is a synthetic dye with the chemical formula C32H34N3O7S2Na. It is commonly used in various industries for its vibrant violet color. This compound is soluble in water and ethanol, making it versatile for different applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acid violet 6 BN is synthesized through a multi-step process involving the reaction of bis(4-(dimethylamino)phenyl)methanone with N-p-tolyl-m-phenetidine in the presence of phosphorus oxychloride. This reaction results in the formation of the sodium salt of the disulfonated compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes purification steps to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Acid violet 6 BN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .
Scientific Research Applications
Acid violet 6 BN has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in titration experiments.
Biology: The compound is employed in staining techniques for microscopy, helping to visualize cellular structures.
Medicine: this compound is used in diagnostic assays and as a marker in various medical tests.
Mechanism of Action
The mechanism of action of acid violet 6 BN involves its interaction with specific molecular targets. In biological systems, the compound binds to cellular components, allowing for visualization under a microscope. The dye’s ability to bind to different molecules makes it useful in various diagnostic and research applications .
Comparison with Similar Compounds
Similar Compounds
Acid violet 49: Another synthetic dye with similar applications but different chemical properties.
Acid violet 7: Used in similar staining and dyeing applications but has a different molecular structure.
Acid violet 1: Employed in the textile industry and for similar research purposes.
Uniqueness
Acid violet 6 BN stands out due to its specific chemical structure, which provides unique properties such as solubility in water and ethanol, making it highly versatile for various applications. Its vibrant color and stability also make it a preferred choice in many industries .
Properties
Molecular Formula |
C32H34N3NaO7S2 |
|---|---|
Molecular Weight |
659.8 g/mol |
IUPAC Name |
sodium;5-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-4-ethoxy-2-(4-methyl-3-sulfonatoanilino)benzenesulfonate |
InChI |
InChI=1S/C32H35N3O7S2.Na/c1-7-42-29-20-28(33-24-13-8-21(2)30(18-24)43(36,37)38)31(44(39,40)41)19-27(29)32(22-9-14-25(15-10-22)34(3)4)23-11-16-26(17-12-23)35(5)6;/h8-20H,7H2,1-6H3,(H2,36,37,38,39,40,41);/q;+1/p-1 |
InChI Key |
NJPHHFWBKREURF-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)S(=O)(=O)[O-])NC4=CC(=C(C=C4)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl ethyl ether](/img/structure/B11997470.png)




![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997497.png)
![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997498.png)
![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11997527.png)
![3-(4-bromophenyl)-N'-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997531.png)
![[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B11997542.png)

